molecular formula C19H20N2O4 B509199 N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 313700-77-5

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B509199
CAS No.: 313700-77-5
M. Wt: 340.4g/mol
InChI Key: UMCUXVBOQQJFPN-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a benzodioxine moiety

Biochemical Analysis

Biochemical Properties

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by human renal microsomes and recombinant CYP4A11 and 4F2, 4F3A, and 4F3B enzymes . This inhibition is significant as 20-HETE is involved in various physiological processes, including the regulation of blood pressure and kidney function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce infarct volume in ischemic stroke models by inhibiting the synthesis of 20-HETE, which is known to contribute to cerebral vasospasm . This indicates its potential therapeutic application in treating stroke and other related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, by binding to their active sites . This inhibition prevents the conversion of arachidonic acid to 20-HETE, thereby modulating various physiological processes. Additionally, it has been shown to interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to inhibit 20-HETE synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits 20-HETE synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism involves hydroxylation and other modifications that influence its bioavailability and activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution pattern influences its therapeutic effects and potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Morpholine Ring: The phenyl group is functionalized with a morpholine ring via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phenyl ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholin-4-ylphenyl)guanidine
  • N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Uniqueness

Compared to similar compounds, N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O4
  • CAS Number : 868268-43-3

This structure incorporates a morpholine ring, which is known for enhancing solubility and bioavailability, alongside a benzodioxine moiety that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play crucial roles in disease pathways. For instance, it may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are involved in cell growth and survival pathways .
  • Receptor Binding : The morpholine component may facilitate binding to receptors associated with neurotransmission and other signaling pathways, potentially modulating their activity .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For example:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in PTEN-deficient tumor models .
Cell LineIC50 (μM)Reference
MDA-MB-468 (Breast)0.012
Jeko-1 (B-cell Lymphoma)0.047

Neuroprotective Effects

The compound also demonstrates potential neuroprotective effects by inhibiting monoamine oxidase (MAO) activity:

  • MAO Inhibition : N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine derivatives have been evaluated for their ability to inhibit MAO-B, an enzyme linked to neurodegenerative diseases .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

  • Inflammation Models : In preclinical models of inflammation, the compound has been shown to reduce markers of inflammation, suggesting a therapeutic role in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds with similar structures:

  • Study on PI3K Inhibitors : A study optimized derivatives of benzodioxine compounds leading to the identification of potent PI3K inhibitors with favorable pharmacokinetic profiles .
  • Chalcone Derivatives : Research on oxygenated chalcones indicated that modifications similar to those in N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine derivatives can lead to enhanced MAO-B inhibition .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCUXVBOQQJFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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